![molecular formula C19H15F6N3O2 B2788691 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole CAS No. 400081-38-1](/img/structure/B2788691.png)

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

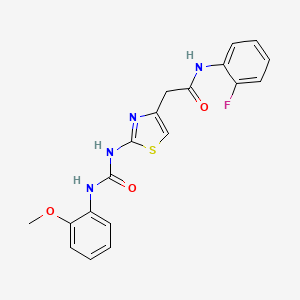

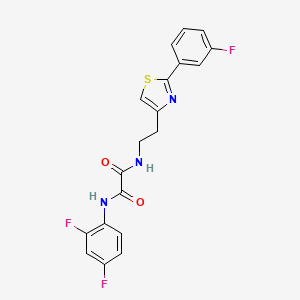

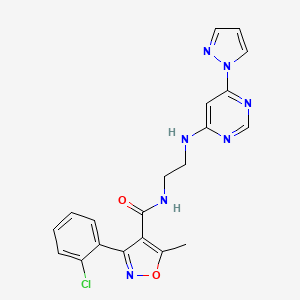

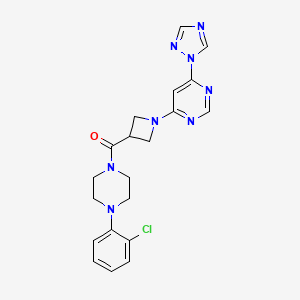

The compound “5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole” is a derivative of 1,3,4-oxadiazole . It’s part of a series of new compounds synthesized for potential use as anti-cancer and anti-diabetic agents .

Synthesis Analysis

The compound was synthesized through a multistep reaction sequence. The process involved the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, which yielded Schiff’s bases. Cyclization of the Schiff bases then produced 1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The structures of the newly synthesized compounds were elucidated through spectral analysis . The dynamic behavior of the candidates at the binding site of the protein was examined through molecular docking experiments and molecular dynamic simulation .Chemical Reactions Analysis

The prepared hydrazones were further refluxed with acetic anhydride, yielding 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone .科学的研究の応用

Anti-Cancer Properties

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole derivatives has led to investigations into their anti-cancer potential. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. These compounds may interfere with key cellular pathways, making them promising candidates for targeted cancer therapies .

Anti-Diabetic Activity

The same derivatives have also been evaluated for their anti-diabetic properties. Researchers have studied their impact on glucose metabolism, insulin sensitivity, and pancreatic function. By modulating relevant pathways, these compounds could potentially contribute to diabetes management .

Molecular Docking Studies

In silico molecular docking experiments have been conducted to understand how these compounds interact with specific protein targets. By simulating their binding to proteins associated with cancer or diabetes, researchers gain insights into their mechanisms of action and potential therapeutic relevance .

ADMET Prediction

ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models have been applied to assess the pharmacokinetic properties of these derivatives. Understanding their bioavailability, metabolism, and potential toxicity is crucial for drug development. Most of the synthesized compounds adhere to Lipinski’s rule of five, suggesting favorable drug-like properties .

Multistep Synthesis

The multistep synthetic route used to create these derivatives involves condensation reactions and cyclization. Researchers have optimized these steps to achieve high yields and purity. Understanding the synthetic pathway aids in scalability and potential industrial production .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the relationship between the chemical structure of these derivatives and their biological activity. By modifying specific functional groups, they aim to enhance potency and selectivity. SAR studies guide further compound design and optimization .

将来の方向性

作用機序

Target of Action

The primary targets of this compound are AURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets for anti-cancer therapies .

Mode of Action

The compound interacts with its targets through hydrogen bonding . Specifically, a bridging -NH group in the compound forms a hydrogen bond with the Glu 260 residue of AURKA and VEGFR-2 . This interaction can inhibit the activity of these proteins, thereby exerting its anti-cancer effects .

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 disrupts the pathways they are involved in. AURKA is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest . On the other hand, VEGFR-2 is involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels, a process that is often hijacked by cancer cells for their growth and survival .

Pharmacokinetics

The ADME properties of this compound are predicted to be favorable. Most of the synthesized compounds, including this one, follow Lipinski’s rule of 5 , which suggests good absorption and distribution characteristics . .

Result of Action

The compound has shown promising anti-cancer effects in in vitro studies. Specifically, it exhibited cytotoxicity and induced apoptosis in human glioblastoma cells (LN229) . The IC50 values of the compound were found to be 9.48, 12.16, and 6.43 µg/mL , indicating its potent anti-cancer activity.

特性

IUPAC Name |

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F6N3O2/c1-12-2-4-13(5-3-12)28-17(26-11-27-28)15-8-14(29-9-18(20,21)22)6-7-16(15)30-10-19(23,24)25/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWPOXVSHIMPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2788611.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2788614.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2788616.png)

![2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide](/img/structure/B2788620.png)

![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)

![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)

![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)